

Structural Elucidation and Characterization of 1-Piperidinepentanol

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Compound of Interest

Compound Name: 1-Piperidinepentanol

CAS No.: 2937-83-9

Cat. No.: B1583965

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A Comprehensive Analytical Framework

CAS Registry No.: 2937-83-9 Formula:

Molecular Weight: 171.28 g/mol [1][2][3][4]

Executive Summary

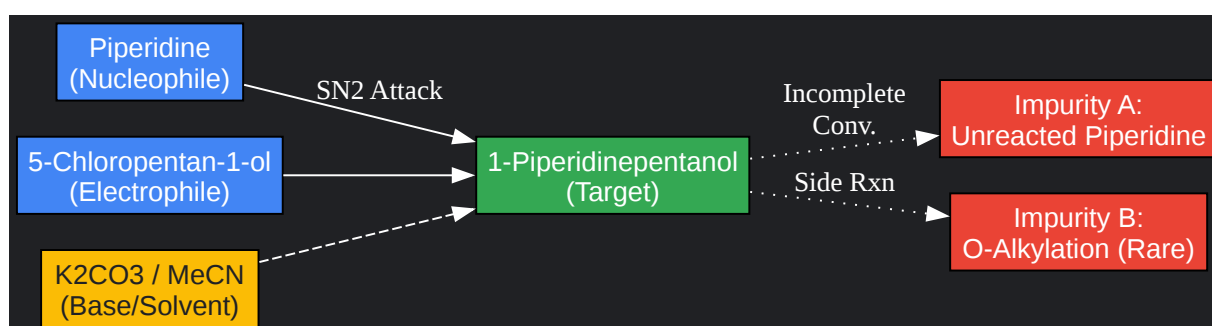
This technical guide outlines the structural elucidation of **1-Piperidinepentanol**, a critical tertiary amine intermediate often employed in the synthesis of pharmaceutical linkers and sigma receptor ligands.[2] The identification strategy prioritizes a multi-modal approach, integrating Mass Spectrometry (MS) for molecular formula confirmation, Infrared Spectroscopy (IR) for functional group analysis, and Nuclear Magnetic Resonance (NMR) for definitive connectivity mapping.[2]

This protocol departs from standard "checklist" methodologies by focusing on the causality of spectral features—explaining why specific signals appear and how they validate the synthetic outcome against potential impurities like unreacted piperidine or bis-alkylated byproducts.

Synthetic Context & Sample Origin

To accurately elucidate a structure, one must understand its origin. The most common synthetic route involves the N-alkylation of piperidine with 5-chloropentan-1-ol under basic conditions.[2] Understanding this pathway highlights the specific impurities (starting materials) that must be ruled out during characterization.

Figure 1: Synthetic Pathway and Impurity Logic



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Caption: Nucleophilic substitution pathway yielding **1-Piperidinepentanol**. Red nodes indicate critical impurities to monitor during spectral analysis.

Analytical Strategy: Step-by-Step Elucidation

Phase 1: Mass Spectrometry (Molecular Confirmation)

Technique: ESI-MS (Positive Mode) or GC-MS.[2] Objective: Confirm molecular weight and analyze fragmentation to verify the piperidine ring integrity.

- Primary Signal: Look for the protonated molecular ion at m/z 172.2.
- Fragmentation Logic (GC-MS/EI):
 - -Cleavage: The most diagnostic fragment for N-alkylated piperidines is the cleavage of the C-C bond adjacent to the nitrogen.[2][5] This typically generates the

methylenepiperidinium ion (

) at m/z 98.

- Loss of Hydroxyl: A fragment at m/z 154 (

) indicates the loss of the terminal hydroxyl group, confirming the presence of the alcohol moiety.[2]

Phase 2: Infrared Spectroscopy (Functional Groups)

Technique: FTIR (ATR or Transmission). Objective: Confirm the presence of the alcohol and the tertiary amine state (absence of N-H).

Functional Group	Wavenumber ()	Diagnostic Feature
O-H Stretch	3200–3400	Broad, strong band.[2] Confirms the pentanol chain terminus.
C-H Stretch	2800–2950	Strong alkyl stretches.
Bohlmann Bands	2700–2800	Critical Indicator: Specific to amines where the N-lone pair is anti-periplanar to adjacent C-H bonds.[2] Presence confirms the tertiary amine structure.
Absence of N-H	3300–3500	Lack of sharp N-H peaks rules out unreacted piperidine (secondary amine).

Phase 3: NMR Spectroscopy (Connectivity Mapping)

Technique:

NMR (500 MHz) and

NMR in

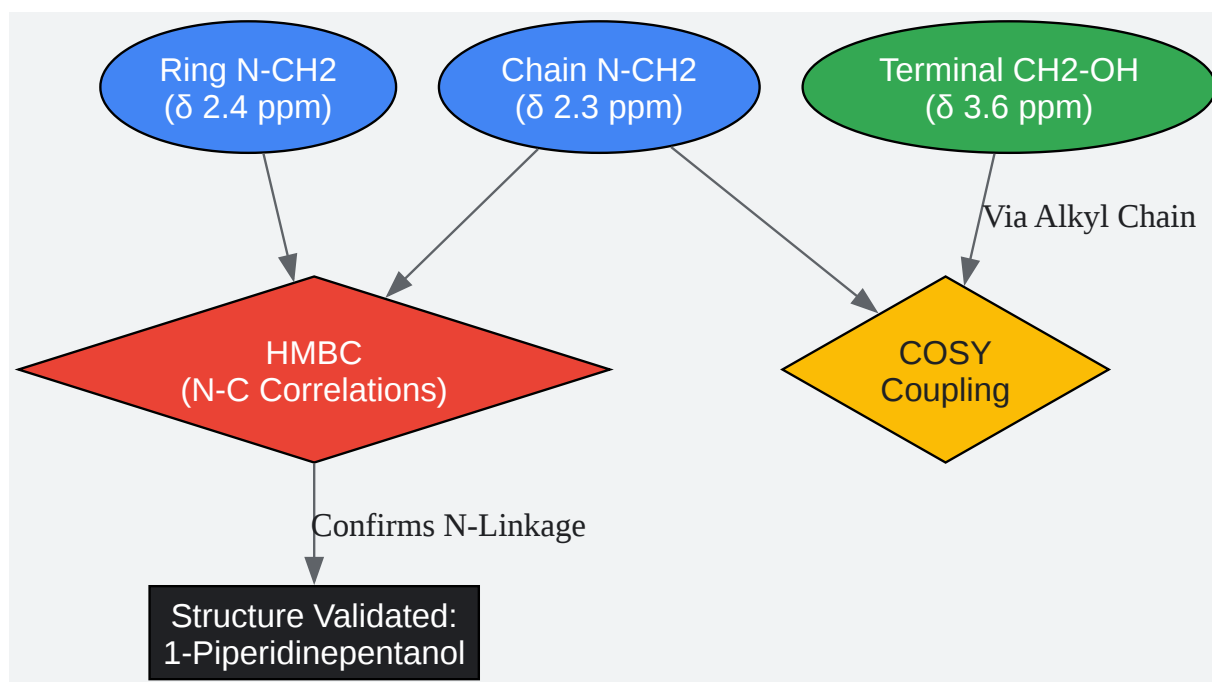
. Causality: Chloroform-d is preferred over DMSO-

to prevent H-bonding broadening of the amine signals, though the OH proton may appear broad or exchange out.[2]

The Connectivity Logic (COSY & HMBC)

To prove the structure is **1-Piperidinepentanol** (N-alkylation) and not the ether isomer (O-alkylation), we must track the connectivity from the ring to the chain.[2]

Figure 2: NMR Elucidation Logic Flow



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Caption: NMR correlation strategy. HMBC links the ring to the chain via Nitrogen; COSY traces the pentyl chain to the hydroxyl terminus.[2]

Predicted

NMR Assignment Table (

)

Note: Chemical shifts are representative. Exact values depend on concentration and temperature.[2]

Position	Protons	Shift (ppm)	Multiplicity	Interpretation
Terminal		3.60 - 3.65	Triplet (Hz)	Deshielded by Oxygen.[2] Definitive end of chain.
Ring	Ring	2.35 - 2.50	Broad Multiplet	4 protons adjacent to N in the ring.[2]
Chain	Chain	2.25 - 2.35	Triplet/Multiplet	2 protons linking chain to N. Overlaps with Ring .[2]
Chain	Alkyl Chain	1.40 - 1.65	Multiplet	6 protons.[2] The central methylene linkers.
Ring	Ring	1.40 - 1.60	Multiplet	6 protons.[2] Overlaps with chain internal protons.
Hydroxyl		2.0 - 5.0	Broad Singlet	Variable.[2] Disappears on shake.

Self-Validating Check: The total integral integration must equal 21 protons. If the integral in the 2.3–2.5 region is only 4H instead of 6H, the reaction may have failed (no alkylation).

Experimental Protocol: Characterization Workflow

A. Sample Preparation

- Solvent Selection: Dissolve ~10 mg of the analyte in 0.6 mL of (containing 0.03% TMS as internal standard).
- Filtration: If the sample appears cloudy (salt formation), filter through a glass wool plug into the NMR tube. Note: Amine salts will shift signals significantly downfield; ensure the sample is the free base.

B. Instrument Parameters (Standard)

- ¹H NMR: 16 scans, 30° relaxation delay (to ensure accurate integration of the OH if quantitative).
- ¹³C NMR: 512 scans minimum (to resolve the quaternary carbons if any, though none exist here, it helps resolve the similar methylene signals).
- GC-MS:
 - Column: HP-5 or equivalent non-polar phase.[2]
 - Ramp: 50°C (1 min)
10°C/min
250°C.
 - Inlet: 250°C, Split 20:1.

C. Quality Control Criteria

Before accepting the structure, verify the following purity markers:

- Residual Piperidine: Check for a triplet at

2.8 ppm (free piperidine

-protons).[2]

- Solvent Traps: Ensure peaks at

3.7 ppm (5-chloropentanol starting material) are absent.

References

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- NIST Mass Spectrometry Data Center. Piperidine Mass Spectrum and Fragmentation Data. NIST Chemistry WebBook, SRD 69. Retrieved from [[Link](#)][2]

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